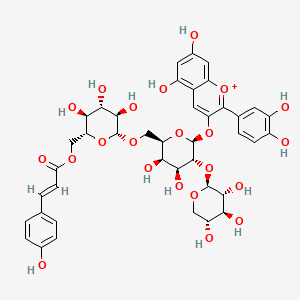![molecular formula C10H8N2S2 B12097777 thieno[3,2-g][1]benzothiole-4,5-diamine](/img/structure/B12097777.png)
thieno[3,2-g][1]benzothiole-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno3,2-gbenzothiole-4,5-diamine is a heterocyclic compound that features a fused ring system combining thiophene and benzothiole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno3,2-gbenzothiole-4,5-diamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted thiophene, the compound can be synthesized through a series of reactions including halogenation, amination, and cyclization .
Industrial Production Methods
Industrial production methods for thieno3,2-gbenzothiole-4,5-diamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno3,2-gbenzothiole-4,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienobenzothiole-4,5-diamine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of thieno3,2-gbenzothiole-4,5-diamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to thieno3,2-gbenzothiole-4,5-diamine include other heterocyclic compounds with fused ring systems, such as:
Benzo[4,5]thieno[2,3-b]pyridine: Known for its use in organic electronics and as a host material for phosphorescent organic light-emitting diodes.
Benzo[4,5]thieno-S,S-dioxide[3,2-b]benzofurans:
2,7-Diphenylbenzo[4,5]thieno[3,2-b]benzofuran: A multifunctional semiconductor molecule used in optoelectronic devices.
Uniqueness
Thieno3,2-gbenzothiole-4,5-diamine stands out due to its specific electronic properties and the potential for diverse functionalization. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H8N2S2 |
|---|---|
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
thieno[3,2-g][1]benzothiole-4,5-diamine |
InChI |
InChI=1S/C10H8N2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H,11-12H2 |
Clé InChI |
WWBHOBFOGWENFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C3C(=C(C(=C21)N)N)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate](/img/structure/B12097709.png)






![5-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B12097747.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)
![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B12097783.png)


